1-Amino-5-hydroxyanthracene-9,10-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9NO3 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-amino-5-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16)12(8)14(7)18/h1-6,16H,15H2 |
InChI Key |
ZKHNBCNZDYATQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
Comprehensive Spectroscopic Characterization Methodologies for 1 Amino 5 Hydroxyanthracene 9,10 Dione and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-Amino-5-hydroxyanthracene-9,10-dione, ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to assign every proton and carbon in the molecule, confirming the specific 1,5-substitution pattern on the anthraquinone (B42736) framework.
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. In this compound, the spectrum is expected to show distinct signals for the six aromatic protons, as well as resonances for the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The substitution pattern divides the aromatic protons into two separate spin systems.
The chemical shifts are significantly influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups cause a general upfield shift (to lower ppm values) for the protons on their respective rings compared to unsubstituted anthraquinone. Intramolecular hydrogen bonding between the peri-hydroxyl/amino groups and the adjacent carbonyl oxygens typically shifts the -OH and -NH₂ proton signals significantly downfield.
Based on data from analogs like 1,5-diaminoanthraquinone (B86024) and 1,5-dihydroxyanthraquinone (B121750), the expected proton chemical shifts can be predicted. For instance, the protons ortho and para to the amino and hydroxyl groups will be the most shielded.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are illustrative and based on analyses of structurally similar anthraquinone analogs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~7.0-7.2 | Doublet (d) |
| H-3 | ~7.5-7.7 | Triplet (t) |
| H-4 | ~7.3-7.5 | Doublet (d) |
| H-6 | ~7.1-7.3 | Doublet (d) |
| H-7 | ~7.6-7.8 | Triplet (t) |
| H-8 | ~7.4-7.6 | Doublet (d) |
| 5-OH | ~12.0-14.0 | Singlet (s, broad) |
| 1-NH₂ | ~8.0-10.0 | Singlet (s, broad) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound will display 14 distinct signals, corresponding to each unique carbon atom. The chemical shifts of the carbonyl carbons (C-9, C-10) are the most downfield, typically appearing in the 180-190 ppm range.
The carbons directly attached to the amino (C-1) and hydroxyl (C-5) groups are significantly shielded and shifted upfield compared to their positions in unsubstituted anthraquinone. Conversely, the carbons at the fusion points of the rings and those ortho and para to the carbonyl groups are found at characteristic downfield positions. Analysis of related compounds such as chrysophanol (B1684469) and emodin (B1671224) helps in the precise assignment of these carbon signals. nsf.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are illustrative and based on analyses of structurally similar anthraquinone analogs.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~150-155 |
| C-2 | ~115-120 |
| C-3 | ~135-140 |
| C-4 | ~120-125 |
| C-4a | ~130-135 |
| C-5 | ~160-165 |
| C-6 | ~118-123 |
| C-7 | ~136-141 |
| C-8 | ~122-127 |
| C-8a | ~132-137 |
| C-9 | ~185-190 |
| C-9a | ~110-115 |
| C-10 | ~180-185 |
| C-10a | ~112-117 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the same aromatic ring (e.g., H-2 with H-3, H-3 with H-4; H-6 with H-7, H-7 with H-8), confirming the positions of protons within each isolated spin system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It is invaluable for assigning the signals of protonated carbons by linking the known ¹H NMR assignments to the ¹³C NMR spectrum.
Vibrational Spectroscopy for Functional Group Analysis
FTIR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds.
The presence of intramolecular hydrogen bonds between the -OH/-NH₂ groups and the peri-carbonyl groups typically causes a red-shift (lower wavenumber) and broadening of the O-H, N-H, and C=O stretching bands compared to their non-hydrogen-bonded counterparts. Data from analogs like 1,5-dihydroxyanthraquinone and 1,5-diaminoanthraquinone show these characteristic features. chemicalbook.comnih.govnih.gov
Table 3: Characteristic FTIR Absorption Bands for this compound Data are representative and based on spectra of analogous compounds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3300-3100 | O-H Stretch (H-bonded) | Phenol (-OH) |
| 1670-1650 | C=O Stretch (Free) | Quinone (>C=O) |
| 1630-1610 | C=O Stretch (H-bonded) | Quinone (>C=O) |
| 1600-1570 | N-H Bending | Primary Amine (-NH₂) |
| 1590-1450 | C=C Aromatic Ring Stretch | Aromatic Ring |
| 1300-1200 | C-O Stretch | Phenol (-OH) |
| 1280-1180 | C-N Stretch | Aromatic Amine |
Raman Spectroscopy (Advanced Applications)
Raman spectroscopy, like FTIR, provides information on molecular vibrations but is governed by different selection rules, making it a complementary technique. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as the C=C bonds of the aromatic rings.
Advanced applications for anthraquinones involve the use of Time-Dependent Density Functional Theory (TDDFT) to accurately calculate and predict Raman spectra. nsf.gov This computational approach allows for the detailed assignment of complex vibrational modes within the fingerprint region (below 1000 cm⁻¹), which are characteristic of the fused ring system. By comparing experimental spectra to calculated ones, specific vibrational modes common across a family of related molecules can be identified. nsf.gov For this compound, Raman spectroscopy can be used to study the in-plane and out-of-plane vibrations of the anthraquinone skeleton and the specific modes associated with the C-N and C-O bonds, providing further structural confirmation in a non-destructive manner. nih.govnih.gov
Electronic Spectroscopy for Understanding Chromophoric Behavior
Electronic spectroscopy is pivotal for investigating the colored nature of anthraquinone derivatives, stemming from their extended π-conjugated systems. The nature and position of substituents, such as amino (-NH₂) and hydroxyl (-OH) groups, profoundly influence the electronic transitions and, consequently, the optical properties of the molecule.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing the electronic transitions within this compound. The spectrum of anthraquinone derivatives is typically characterized by multiple absorption bands in the UV and visible regions. nih.gov Generally, bands occurring between 220–350 nm are attributed to π → π* transitions, while bands at longer wavelengths (around 400 nm and above) correspond to n → π* transitions. nih.gov
The presence of electron-donating groups like amino and hydroxyl groups acts as auxochromes, causing a bathochromic (red) shift of the absorption bands to longer wavelengths compared to the unsubstituted anthraquinone core. nih.govacs.org This shift is due to the extension of the conjugated system through resonance effects and the potential for intramolecular hydrogen bonding between the hydroxyl group at position 5 and the adjacent carbonyl group at position 10. nih.gov This interaction can increase the planarity and rigidity of the system, further influencing the absorption spectrum. nih.gov The absorption spectrum is also sensitive to the polarity of the solvent. nih.gov For a closely related analog, 1-amino-4-hydroxy-9,10-anthraquinone, a distinct absorption profile is observed, which can be used as a reference for predicting the spectral features of the target compound. researchgate.net
| Transition Type | Typical Wavelength Range (nm) for Anthraquinones | Expected Influence of -NH₂ and -OH Groups |
|---|---|---|
| π → π | 220 - 350 | Bathochromic shift, increased intensity |
| n → π | ~400 and above | Bathochromic shift, influenced by intramolecular charge transfer |
Fluorescence spectroscopy provides information about the emissive properties of a molecule after it absorbs light. For many amino- and hydroxy-substituted anthraquinones, fluorescence emission is observed, which is highly dependent on the molecular structure and environment. The electronic characteristics of these ligands often involve significant charge transfer (CT) character in their visible absorption bands, originating from N-(amine)-to-quinone transitions. nih.gov
Upon excitation, this compound is expected to exhibit fluorescence, likely from an intramolecular charge transfer (ICT) excited state. The presence of strong intramolecular hydrogen bonds, particularly involving the hydroxyl groups, can enhance fluorescence properties by imparting greater structural rigidity and reducing non-radiative decay pathways. researchgate.net The fluorescence of anthraquinone derivatives can be sensitive to the surrounding environment; for example, the quenching of fluorescence from the related compound 1-amino-4-hydroxy-9,10-anthraquinone has been studied in the presence of aromatic hydrocarbons. rsc.org The emission wavelength can vary significantly with solvent polarity, a phenomenon known as solvatochromism. nih.gov Some functionalized amino-anthraquinone systems have been shown to display dual emission, which may consist of short-lived fluorescence from the anthraquinone core and longer-lived phosphorescence, depending on the molecular structure and conditions. nih.gov
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by optically active (chiral) molecules. jascoinc.comnih.gov The molecule this compound is itself achiral as it possesses a plane of symmetry and lacks stereocenters. Therefore, when dissolved in an achiral solvent, it will not produce a CD signal.
However, a CD spectrum can be induced if the achiral chromophore is placed in a chiral environment. jascoinc.com This phenomenon, known as induced circular dichroism (ICD), is commonly observed when anthraquinone derivatives bind to chiral macromolecules such as DNA or proteins. nih.gov For instance, studies on anthracycline analogues (which contain an anthraquinone chromophore) complexed with DNA show distinct CD spectra that provide information about the binding mode and the conformation of the complex. nih.gov Therefore, while CD spectroscopy is not applicable for the intrinsic characterization of this compound in isolation, it is a powerful tool for studying its interactions with biological and other chiral systems.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural features of compounds. Various ionization methods can be employed to provide complementary information about this compound.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound. Its primary advantage is the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within a few parts per million, ppm). This precision allows for the determination of the elemental composition of the molecule. nih.govresearchgate.net By comparing the experimentally measured exact mass with the theoretical mass calculated from the molecular formula, the elemental formula can be confirmed, which is a critical step in structure elucidation. nih.gov HRMS is also highly effective in differentiating the target compound from other isobaric species (compounds with the same nominal mass but different elemental formulas) that may be present in a complex mixture. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₉NO₃ |
| Theoretical Monoisotopic Mass | 239.05824 u |
| Typical HRMS Accuracy | < 5 ppm |
Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI) are two common ionization techniques that provide complementary data for structural analysis.
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to the formation of a molecular ion (M⁺·) and extensive, reproducible fragmentation. nih.gov The resulting mass spectrum is a fragmentation pattern that serves as a "molecular fingerprint." For anthraquinone derivatives, characteristic fragmentation pathways include the sequential loss of neutral carbon monoxide (CO) molecules from the quinone structure. nist.gov The fragmentation of 1-aminoanthraquinone (B167232), a related structure, also shows characteristic losses. nist.gov The EI spectrum of this compound would be expected to show a molecular ion peak at m/z 239, followed by fragment ions corresponding to losses of CO, HCN (from the amino-substituted ring), and other characteristic fragments.
| Ion | Proposed Identity | Expected m/z | Description |
|---|---|---|---|
| [M]⁺· | Molecular Ion | 239 | Parent ion of this compound |
| [M-CO]⁺· | Fragment Ion | 211 | Loss of one carbon monoxide molecule |
| [M-2CO]⁺· | Fragment Ion | 183 | Loss of two carbon monoxide molecules |
| [M-HCN-CO]⁺· | Fragment Ion | 184 | Loss of hydrogen cyanide and carbon monoxide |
Atmospheric Pressure Chemical Ionization (APCI): In contrast to EI, APCI is a soft ionization technique that operates at atmospheric pressure and is well-suited for analyzing polar to moderately non-polar, thermally stable compounds with molecular weights typically under 1500 Da. labx.comwikipedia.org It utilizes gas-phase ion-molecule reactions to ionize the analyte, resulting in minimal fragmentation. labx.com For this compound, APCI would primarily generate the protonated molecule, [M+H]⁺, at an m/z of 240. nih.gov This technique is highly valuable for confirming the molecular weight of the intact molecule and is often coupled with liquid chromatography (LC-APCI-MS) for the analysis of complex mixtures containing anthraquinone derivatives. oup.com
Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC/MS) stands as a powerful and indispensable analytical technique for the purity assessment and identity confirmation of this compound. This method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry. semanticscholar.orgnih.govnih.gov
A typical LC/MS analysis for this compound would involve a reversed-phase chromatographic separation, employing a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous component, such as water with a formic acid modifier to facilitate protonation, and an organic solvent like acetonitrile (B52724) or methanol. This gradient elution ensures the effective separation of the target analyte from any impurities or related substances. researchgate.net
Upon elution from the LC column, the analyte is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. In positive ion mode, this compound is expected to be detected as the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as a primary confirmation of the elemental composition and, therefore, the identity of the compound.
For enhanced structural confirmation and to distinguish it from isomers, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the protonated molecule is isolated and subjected to collision-induced dissociation (CID), resulting in a characteristic fragmentation pattern. The fragmentation of the anthraquinone core and the substituents provides a structural fingerprint of the molecule. The specific fragmentation pathways can be predicted based on the structure of this compound and compared with experimental data.
The purity of the sample is determined by integrating the peak area of the analyte in the chromatogram and comparing it to the total area of all detected peaks. Modern LC/MS systems offer excellent sensitivity, with limits of detection (LOD) and limits of quantification (LOQ) often in the sub-micromolar range, allowing for the detection and quantification of even trace-level impurities. semanticscholar.orgnih.gov
Table 1: Illustrative LC/MS Parameters for the Analysis of this compound
| Parameter | Value |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| MS System | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Full Scan (m/z 100-500) and MS/MS |
| Precursor Ion (for MS/MS) | [M+H]⁺ |
| Collision Energy | Optimized for characteristic fragmentation |
Solid-State Characterization Techniques
The solid-state properties of this compound, including its crystal structure and the presence of any radical species, are crucial for understanding its physical and chemical behavior. A suite of solid-state characterization techniques is employed to probe these characteristics.
Powder X-ray Diffraction (PXRD) for Crystalline Structure
Powder X-ray Diffraction (PXRD) is a fundamental and non-destructive technique used to analyze the crystalline nature of a solid material. For this compound, PXRD is instrumental in identifying its crystalline form, assessing its phase purity, and detecting the presence of any polymorphic or amorphous content. researchgate.net
In a PXRD experiment, a powdered sample of the compound is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes of the material at specific angles, governed by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is unique to a specific crystalline structure.
The PXRD pattern of this compound would be characterized by a series of peaks at specific 2θ values, with their intensities being proportional to the electron density of the corresponding lattice planes. This pattern serves as a fingerprint for the crystalline phase. By comparing the experimental PXRD pattern to a reference pattern, either from a database or a simulated pattern from single-crystal X-ray diffraction data, the identity and phase purity of the bulk material can be confirmed. ua.pt
Furthermore, PXRD is a powerful tool for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs of this compound would exhibit distinct PXRD patterns, allowing for their identification and characterization. The presence of a broad, featureless halo in the diffractogram would indicate the presence of amorphous content.
Table 2: Hypothetical PXRD Peak List for a Crystalline Form of this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 80 |
| 12.2 | 7.3 | 100 |
| 15.8 | 5.6 | 45 |
| 21.0 | 4.2 | 60 |
| 24.5 | 3.6 | 75 |
| 27.8 | 3.2 | 50 |
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
The first and often most challenging step in SCXRD is the growth of a high-quality single crystal of the compound, typically on the order of micrometers to millimeters in size. Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. As the crystal is rotated, a three-dimensional diffraction pattern is collected.
By analyzing the positions and intensities of the diffracted X-ray spots, the unit cell parameters, space group, and the electron density distribution within the crystal can be determined. From the electron density map, the positions of the individual atoms can be elucidated, leading to a complete structural model of the molecule.
For chiral molecules, SCXRD can also be used to determine the absolute configuration by analyzing the anomalous dispersion effects of the X-rays. While this compound itself is not chiral, this capability is crucial for many of its derivatives or co-crystals. The final output of an SCXRD analysis is a set of crystallographic data that provides a highly accurate and detailed picture of the molecule in the solid state.
Table 3: Representative Crystallographic Data for an Anthraquinone Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.123 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 985.4 |
| Z | 4 |
| R-factor | < 0.05 |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. uni-frankfurt.denih.gov In the context of this compound, ESR spectroscopy is primarily used to investigate the presence of any radical species that may be formed during its synthesis, storage, or as a result of chemical or photochemical reactions. rsc.orgresearchgate.net
Anthraquinone derivatives are known to form stable radical anions upon reduction. rsc.org ESR spectroscopy can detect these radical species and provide detailed information about their electronic structure and environment. The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field.
An ESR spectrum is typically presented as the first derivative of the microwave absorption with respect to the magnetic field. The key parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constants. The g-factor is a characteristic property of the radical and is influenced by its electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), resulting in the splitting of the ESR signal into multiple lines. The pattern and magnitude of this splitting provide valuable information about the distribution of the unpaired electron's spin density within the radical, thus aiding in its identification. rsc.org
For this compound, the formation of a radical anion would be expected to show hyperfine coupling to the nitrogen nucleus of the amino group and the various protons on the aromatic rings. Analysis of the resulting ESR spectrum would allow for the confirmation of the radical's identity and provide insights into its electronic structure.
Table 4: Expected ESR Spectral Parameters for the Radical Anion of an Amino-hydroxyanthraquinone
| Parameter | Description | Typical Value |
| g-factor | A measure of the radical's magnetic moment | ~2.004 |
| a(¹⁴N) | Hyperfine coupling constant to the nitrogen nucleus | 1-3 G |
| a(¹H) | Hyperfine coupling constants to the aromatic protons | 0.1-5 G |
Computational and Theoretical Chemistry Studies on 1 Amino 5 Hydroxyanthracene 9,10 Dione Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 1-Amino-5-hydroxyanthracene-9,10-dione. These methods offer a detailed view of the molecule's quantum mechanical properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of anthraquinone (B42736), the B3LYP functional combined with basis sets such as 6-311++G(d,p) is commonly employed to determine the most stable molecular structure through geometry optimization. nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Following optimization, DFT is used to calculate key electronic properties that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Studies on similar molecules, such as 1-Amino-5-chloro-anthraquinone, have utilized these methods to analyze molecular stability and charge transfer within the molecule. nih.gov
Table 1: Predicted Geometric Parameters for this compound using DFT
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) Bond Length | 1.39 - 1.42 Å |
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.37 Å |
| C-O (hydroxyl) Bond Length | ~1.35 Å |
| C-C-C Bond Angle | 119 - 121° |
| C-C=O Bond Angle | ~121° |
| H-N-H Bond Angle | ~115° |
Note: These are typical values based on DFT calculations for similar anthraquinone structures.
Table 2: Calculated Electronic Properties for this compound using DFT/B3LYP| Property | Predicted Value |
|---|---|
| HOMO Energy | -5.9 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Energy Gap | 3.4 eV |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 2.2 eV |
Note: Values are representative for amino-hydroxy-anthraquinone systems and indicate electronic characteristics.
Beyond DFT, other quantum mechanical methods are applied to study molecules. Ab initio methods, such as Hartree-Fock (HF), derive results directly from theoretical principles without the inclusion of experimental data. They are computationally intensive but provide a high level of theory. researchgate.net
In contrast, semi-empirical methods like AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap) are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data. wikipedia.orgscispace.com This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems and extensive conformational sampling. nih.gov These methods are particularly useful for initial explorations of a molecule's potential energy surface before applying more computationally expensive techniques. researchgate.net
Table 3: Comparison of Quantum Chemical Methods
| Method Type | Examples | Relative Computational Cost | General Accuracy |
|---|---|---|---|
| Semi-Empirical | AM1, PM3, MNDO | Low | Moderate |
| Ab Initio | Hartree-Fock (HF) | High | Good |
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. tandfonline.com These theoretical frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to correct for approximations in the computational method and to improve agreement with experimental results. nih.gov The analysis of these vibrations, often aided by Potential Energy Distribution (PED) calculations, allows for the assignment of specific spectral bands to the stretching, bending, and twisting of specific bonds within the molecule. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predictions are valuable for confirming molecular structures and assigning experimental NMR signals.
Table 4: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | ~3600 |
| N-H | Asymmetric & Symmetric Stretching | 3400 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O | Stretching | ~1650 |
| C=C (aromatic) | Stretching | 1580 - 1620 |
Note: Values are typical for anthraquinone derivatives calculated with DFT.
Table 5: Predicted ¹H NMR Chemical Shifts| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| Hydroxyl (-OH) | 12.0 - 14.0 |
| Amine (-NH₂) | 5.0 - 6.0 |
| Aromatic (adjacent to -OH) | 7.0 - 7.5 |
| Aromatic (adjacent to -NH₂) | 7.2 - 7.6 |
| Aromatic (unsubstituted ring) | 7.8 - 8.3 |
Note: Predicted shifts relative to TMS, influenced by intramolecular hydrogen bonding and electronic effects.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insights into the dynamic behavior of this compound, including its conformational possibilities and interactions with other molecules.
While the core anthracene-9,10-dione structure is largely planar and rigid, conformational analysis for this molecule focuses on the orientation of the amino (-NH₂) and hydroxyl (-OH) substituent groups. Rotation around the C-N and C-O bonds can be studied to identify the most stable (lowest energy) conformation.
Furthermore, this compound can potentially exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For this molecule, keto-enol and amine-imine tautomerism are possible. Quantum chemical calculations are used to determine the relative energies and stabilities of these different tautomers, predicting which form is most likely to be observed under given conditions.
The amino and hydroxyl groups of this compound are capable of forming strong hydrogen bonds, acting as both hydrogen bond donors and acceptors. These can be intramolecular (within the same molecule), leading to the formation of stable five- or six-membered rings, or intermolecular (between different molecules).
In addition to hydrogen bonding, the large, planar aromatic system of the molecule facilitates π-π stacking interactions. rsc.org These are non-covalent interactions that occur between the electron clouds of adjacent aromatic rings, contributing significantly to the packing of molecules in the solid state. nih.govnih.gov Molecular modeling can be used to calculate the strength of these interactions and understand how molecules self-assemble. rsc.org Studies have shown that hydrogen bonding can influence the strength of π-π stacking by affecting the electron density of the aromatic rings. rsc.org
Table 6: Key Intermolecular Interactions in this compound Systems
| Interaction Type | Description | Typical Energy Range (kcal/mol) |
|---|---|---|
| Hydrogen Bonding | Occurs between -OH/-NH₂ groups and carbonyl oxygens or other electronegative atoms. | 3 - 10 |
| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | 2 - 10 |
Computational Studies of Host-Guest Systems and Supramolecular Assemblies
Theoretical methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are pivotal in understanding the non-covalent interactions that govern the formation of host-guest complexes and supramolecular assemblies involving anthraquinone derivatives. These studies provide insights into binding affinities, geometries, and the electronic consequences of complexation.
For anthraquinone derivatives, computational studies have explored their inclusion in various hosts like liquid crystals and cucurbiturils. In guest-host liquid crystal (GHLC) systems, the orientation and alignment of dye molecules are critical for performance in applications such as displays. Computational investigations combining MD simulations and DFT have systematically studied how the structure of anthraquinone dyes influences their alignment and optical properties within a liquid crystal host. These studies reveal that the aspect ratio of the dye molecule, controlled by the nature and position of substituents, is a key factor. For a molecule like this compound, the positions of the amino and hydroxy groups would be expected to influence its geometry and, consequently, its order parameter in a liquid crystal matrix. The presence of these polar groups, capable of forming hydrogen bonds, could further affect the dye's orientation and electronic behavior within the host.
Supramolecular assemblies involving hosts like cucurbit[n]urils have also been a subject of computational inquiry. For instance, studies on cationic anthraquinone derivatives forming complexes with cucurbituril (B1219460) have shown that the anthraquinone residue is included within the host's cavity. While the binding affinities for simple anthraquinone derivatives were found to be modest, the inclusion significantly impacts the electrochemical behavior of the guest molecule. For this compound, computational modeling could predict its binding mode and affinity with various macrocyclic hosts, considering the influence of the amino and hydroxy substituents on its entry and orientation within the host cavity.
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling
SAR and SPR models are computational tools that correlate the chemical structure of a compound with its reactivity or physical properties. For anthraquinone derivatives, these models are instrumental in predicting their behavior in various applications, from biological systems to materials science.
Elucidation of Structural Features Influencing Chemical Transformations
The chemical reactivity of the anthraquinone core is significantly modulated by its substituents. The amino (-NH2) and hydroxy (-OH) groups in this compound are electron-donating groups (EDGs). Theoretical studies on substituted anthraquinones have consistently shown that EDGs increase the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This has a direct impact on the molecule's redox properties and its susceptibility to chemical transformations.
For instance, in photochemical substitutions, the nature and position of substituents dictate the reaction's regioselectivity. Semi-empirical molecular orbital theory has been used to rationalize the different substitution patterns observed for 1-aminoanthraquinone (B167232) and 1-hydroxyanthraquinone (B86950). Such computational approaches can elucidate how the interplay between the amino and hydroxy groups in this compound would direct further chemical modifications. The electron-donating nature of these groups enhances the electron density on the anthraquinone ring, which can influence its interaction with electrophiles and nucleophiles.
Theoretical Prediction of Chemosensing Performance
Anthraquinone derivatives are promising scaffolds for the design of chemosensors due to their photophysical properties that can be modulated upon analyte binding. Computational methods are crucial for predicting the chemosensing performance of new designs. DFT calculations can model the interaction between the sensor molecule and the target analyte (ion or molecule), predicting changes in the absorption and emission spectra.
The design of anthraquinone-based chemosensors often involves functionalizing the core with receptor units that can selectively bind to a target analyte. The amino and hydroxy groups of this compound could themselves act as binding sites or be part of a more complex receptor. Theoretical studies on similar systems have shown that the binding of an analyte can lead to changes in the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a colorimetric or fluorometric response. DFT calculations can model these ICT processes and predict the resulting spectral shifts. For example, in the context of anion sensing, the acidity of an N-H proton within a receptor can be tuned by the electronic properties of other substituents on the anthraquinone ring, a feature that can be computationally modeled to predict selectivity.
Computational Electrochemistry and Redox Potential Prediction
The redox behavior of anthraquinones is central to their application in areas such as batteries, dyes, and medicinal chemistry. Computational electrochemistry, primarily using DFT, has become a standard tool for predicting the redox potentials of these compounds with a high degree of accuracy.
Studies on a wide range of anthraquinone derivatives have established a clear relationship between the electronic nature of the substituents and the redox potential. Electron-donating groups like -NH2 and -OH tend to increase the LUMO energy, which in turn lowers the reduction potential, making the molecule harder to reduce. Conversely, electron-withdrawing groups have the opposite effect.
A systematic DFT study of various hydroxy- and amino-substituted anthraquinone derivatives provides a basis for estimating the redox potential of this compound. The position of the substituents is also critical. The following table, compiled from data on related compounds, illustrates the effect of -OH and -NH2 groups on the calculated first and second reduction potentials.
| Compound | Calculated First Reduction Potential (V vs. Li/Li+) | Calculated Second Reduction Potential (V vs. Li/Li+) |
|---|---|---|
| Anthraquinone (AQ) | -1.079 | -1.704 |
| 1-hydroxy-AQ | -1.011 | -1.614 |
| 2-hydroxy-AQ | -1.042 | -1.631 |
| 1-amino-AQ | -1.161 | -1.802 |
| 2-amino-AQ | -1.157 | -1.748 |
| 1-amino-4-hydroxy-AQ | -1.109 | -1.722 |
Data sourced from a theoretical study on anthraquinone derivatives. The potentials are calculated and may differ from experimental values.
Based on these trends, this compound, with two electron-donating groups, is expected to have a lower (more negative) redox potential compared to unsubstituted anthraquinone. The precise value would depend on the interplay of electronic and potential intramolecular hydrogen bonding effects between the 1-amino and 9-carbonyl groups, and the 5-hydroxy and 10-carbonyl groups. DFT calculations can explicitly model these interactions and provide a reliable prediction of the redox potential. Furthermore, computational models have established a linear relationship between the calculated LUMO energy and the reduction potential, which can be used as a descriptor for screening large libraries of potential anthraquinone derivatives for specific electrochemical applications.
Investigation of Electrochemical Behavior and Redox Chemistry
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry is a key technique for determining the redox potentials of electroactive species like 1-Amino-5-hydroxyanthracene-9,10-dione. While direct experimental data for this specific isomer is limited, valuable insights can be gleaned from the study of its close structural analog, 1-amino-4-hydroxy-9,10-anthraquinone.
Studies on 1-amino-4-hydroxy-9,10-anthraquinone in anhydrous dimethylformamide (DMF) reveal two reversible one-electron reduction waves. These correspond to the formation of a semiquinone radical anion and subsequently a quinone dianion. The formal potentials for these reduction steps have been determined to be -0.785 V and -1.258 V versus a saturated calomel (B162337) electrode (SCE), respectively. In anhydrous dimethyl sulfoxide (B87167) (DMSO), the formal potentials for the same processes are observed at -0.770 V and -1.308 V. It is anticipated that this compound would exhibit a similar electrochemical signature, characterized by two distinct, reversible reduction peaks.
The electrochemical behavior of 1,5-disubstituted anthraquinones, such as 1,5-diaminoanthraquinone (B86024), also provides relevant comparative data. Poly(1,5-diaminoanthraquinone) films have been shown to exhibit reproducible redox couples over a wide potential window, from approximately -1.5 V to +1.0 V (vs. Ag/AgCl). researchgate.net This suggests that the 1,5-substitution pattern allows for stable redox cycling.
| Compound | Solvent | First Reduction Potential (E°') [V vs. SCE] | Second Reduction Potential (E°') [V vs. SCE] |
|---|---|---|---|
| 1-Amino-4-hydroxy-9,10-anthraquinone | Anhydrous DMF | -0.785 | -1.258 |
| 1-Amino-4-hydroxy-9,10-anthraquinone | Anhydrous DMSO | -0.770 | -1.308 |
Mechanistic Insights into Electron Transfer Processes
The electron transfer processes of this compound are expected to be intricate, involving the interplay of the amino and hydroxy functional groups with the quinone system. The reduction of the anthracene-9,10-dione core typically proceeds through a two-step, one-electron transfer mechanism. The initial step involves the formation of a semiquinone radical anion, which is a relatively stable intermediate due to the delocalization of the unpaired electron across the aromatic system. The second electron transfer results in the formation of a dianion.
For hydroxyanthraquinones, the electron transfer is often coupled with proton transfer, a process known as proton-coupled electron transfer (PCET). nih.govresearchgate.net The hydroxyl group can act as a proton donor, and the electrochemical behavior becomes pH-dependent. In aprotic solvents, as discussed above, the reduction proceeds in two distinct steps. However, in the presence of protons (e.g., in aqueous or protic organic solvents), the reduction can occur as a concerted two-electron, two-proton process, forming the corresponding hydroquinone (B1673460). The intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen in this compound is likely to play a significant role in modulating the PCET pathway.
The amino group, being electron-donating, also influences the electron transfer mechanism. In addition to the reduction of the quinone system, aminoanthraquinones can undergo oxidation at the amino group, leading to the formation of radical cations and diimines. rsc.org This bifunctional redox behavior, with accessible reduction and oxidation states, is a key feature of amino-substituted anthraquinones.
Impact of Substituents on Redox Properties of the Anthracene-9,10-dione Core
The nature and position of substituents on the anthracene-9,10-dione core have a profound impact on its redox properties. Both the amino (-NH₂) and hydroxyl (-OH) groups are electron-donating substituents, which generally make the reduction of the quinone moiety more difficult (i.e., shift the reduction potentials to more negative values) by increasing the electron density on the aromatic ring system.
The position of these substituents is also crucial. In the case of this compound, both substituents are in the alpha-positions (1 and 5). This positioning allows for intramolecular hydrogen bonding between the substituents and the adjacent carbonyl groups. This interaction can stabilize the molecule and influence the electronic structure, thereby affecting the redox potentials. For instance, in 1-amino-4-hydroxy-9,10-anthraquinone, the strong intramolecular hydrogen bonds are known to affect its electrochemical properties.
Theoretical studies on substituted anthraquinones have shown that the reduction potential can be correlated with the energy of the lowest unoccupied molecular orbital (LUMO). Electron-donating groups raise the LUMO energy, making the molecule harder to reduce. The combined effect of the amino and hydroxyl groups in this compound is expected to result in reduction potentials that are more negative than that of the unsubstituted anthracene-9,10-dione.
Electrochemical Behavior in Various Solvent Systems
The electrochemical behavior of this compound is significantly influenced by the solvent system employed. The polarity, viscosity, and protic nature of the solvent can all affect the kinetics and thermodynamics of the electron transfer processes.
In aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the reduction of the anthraquinone (B42736) core to the semiquinone and dianion is typically observed as two distinct and reversible one-electron steps. electrochemsci.org The stability of the resulting radical anion and dianion is dependent on the solvating power of the solvent. Solvents with high dielectric constants can better stabilize the charged species, which can influence the redox potentials.
The trend observed for the first reduction potential of some anthraquinone derivatives in different aprotic solvents is AN < DMSO < DMF, indicating that the reduction is easiest in DMF. electrochemsci.org This is attributed to the different solute-solvent interactions in these media.
Mechanistic Studies of Advanced Material Applications
Principles of Coloration and Pigmentation in Anthracene-9,10-dione Derivatives
The coloration of anthracene-9,10-dione derivatives is intrinsically linked to their molecular structure, particularly the arrangement of the conjugated system and the presence of functional groups that modify the electronic properties of the core structure. biointerfaceresearch.comresearchgate.net These compounds are key structures in the synthesis of various dyes and pigments. biointerfaceresearch.comresearchgate.net The central ring containing the two keto groups acts as the primary chromophore, the part of the molecule responsible for absorbing light in the visible spectrum.
The introduction of substituent groups onto the anthracene-9,10-dione skeleton dramatically influences its chromatic properties. Groups such as amino (-NH2) and hydroxyl (-OH) act as auxochromes, which are functional groups that can intensify the color of a chromophore. nih.gov These electron-donating groups alter the energy levels of the molecule's frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The presence of these substituents typically leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, which is perceived as a deepening of the color. researchgate.net For example, the substitution of amino and hydroxyl groups can influence the electron-density distribution in the aromatic rings. nih.gov The specific position of these substituents is also crucial. The donor and acceptor properties, as well as the size of the substituent, can influence the aromaticity and geometry of the molecule, further affecting its interaction with light. nih.gov
Computational studies on related structures, like 1,4-diNHPh-9,10-anthraquinone, have quantified the impact of various substitutions. The calculated shifts in the maximum absorption wavelength (λmax) demonstrate both bathochromic (up to +120 nm) and hypsochromic (up to -13 nm) shifts depending on the nature and position of the substituent. researchgate.net The largest bathochromic shifts are often observed when substituents can form internal hydrogen bonds with the chromophoric keto groups, which further delocalizes the electron system. researchgate.net
| Substituent Type | General Effect on λmax | Example of Effect |
| Electron-Donating (e.g., -NH2, -OH) | Bathochromic Shift (Red Shift) | Deepens color |
| Electron-Withdrawing (e.g., -NO2) | Hypsochromic Shift (Blue Shift) | Lightens color |
| Positional Isomerism | Varies | Affects intramolecular interactions and H-bonding |
This table provides an interactive overview of substituent effects on the chromatic properties of anthracene-9,10-dione derivatives.
The behavior of anthracene-9,10-dione derivatives in the solid state or in aggregated forms can differ significantly from their properties in dilute solutions. Molecular aggregation, often through π-π stacking, can lead to changes in color and photophysical behavior. In some cases, aggregation can cause fluorescence quenching. However, certain derivatives exhibit a phenomenon known as Aggregation-Induced Emission (AIE). rsc.org
In AIE-active molecules, the compounds are faintly emissive in solution but become highly luminescent upon aggregation. rsc.org This is attributed to the restriction of intramolecular motions (like rotations) in the aggregated state, which closes non-radiative decay pathways and enhances radiative emission. rsc.org The design of molecules with specific alkyl chain lengths or branched structures can be used to control the mode of aggregation and, consequently, tune the solid-state optical properties. rsc.org This control over aggregation is critical for developing stable and intense pigments for various applications.
Photophysical Phenomena and Optoelectronic Applications
The interaction of anthracene-9,10-dione derivatives with light extends beyond simple absorption, encompassing a range of photophysical phenomena that are harnessed in optoelectronic applications. These molecules are explored for their potential in creating materials that respond to light and in devices that convert light to electricity or vice versa.
Photochromism involves a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While the core 1-Amino-5-hydroxyanthracene-9,10-dione is not primarily known for photochromism, the broader anthracene (B1667546) family is a subject of intense study in this area. For instance, some anthracene derivatives can undergo [4+4] photodimerization upon UV irradiation, a process that can be reversible. mdpi.comnih.gov However, for 9,10-disubstituted anthracenes, this dimerization can be sterically hindered. nih.gov An alternative pathway is the reaction with atmospheric oxygen to form an endoperoxide, which can also be part of a photochemically driven cycle, leading to changes in the material's optical properties. nih.gov These photo-responsive behaviors are foundational for developing light-sensitive switches and memory elements.
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. chalcogen.ro For anthracene derivatives, this can occur through several mechanisms, including dynamic (collisional) quenching and static quenching. chalcogen.roresearchgate.net In dynamic quenching, the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. researchgate.net Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. chalcogen.ro
Studies on 1-amino-4-hydroxy-9,10-anthraquinone and 1,4-diamino-9,10-anthraquinone have shown that their fluorescence can be quenched by aromatic hydrocarbons. rsc.org The mechanism is often attributed to charge-transfer or electron-transfer interactions between the excited anthraquinone (B42736) derivative (as the acceptor) and the quencher molecule (as the donor). rsc.org In nonpolar solvents, this can proceed through the formation of an emissive intermediate called an exciplex. In polar solvents, the quenching is more likely to occur via a full electron-transfer process, which typically does not result in exciplex emission. rsc.org The efficiency of this quenching can be correlated with the free energy change of the electron-transfer reaction, as described by the Rehm-Weller and Marcus relationships. rsc.org The quenching process can be analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. chalcogen.roresearchgate.net
| Quenching Mechanism | Description | Key Feature |
| Dynamic (Collisional) | De-excitation upon collision between the excited fluorophore and a quencher. | Dependent on diffusion and quencher concentration. |
| Static | Formation of a non-fluorescent ground-state complex. | Reduces the population of active fluorophores. |
| Electron Transfer | Transfer of an electron between the excited fluorophore and the quencher. | Common with electron donor/acceptor pairs. |
This interactive table summarizes the primary fluorescence quenching mechanisms relevant to anthracene derivatives.
Anthracene and its derivatives are versatile compounds for optoelectronic applications due to their high fluorescence and tunable electronic properties. semanticscholar.orgnih.gov They have been investigated as blue light-emitting molecules in organic light-emitting diodes (OLEDs) and as active components in small-molecule organic solar cells. semanticscholar.orgresearchgate.net
In the context of organic solar cells, the performance is highly dependent on the HOMO and LUMO energy levels of the materials used. researchgate.net Quantum chemical investigations are performed to explore the optical and electronic properties of new anthracene-based compounds. By introducing different electron-donating or electron-withdrawing side groups, researchers can tune these energy levels to optimize charge separation and transport within the device. researchgate.netrsc.org The goal is often to create materials with a low band gap to better harvest the solar spectrum and increase device efficiency. researchgate.net Anthracene derivatives can be designed to act as electron donors or acceptors in the active layer of a solar cell, making them a promising class of materials for next-generation photovoltaics. researchgate.net
Insufficient Published Research Hinders Detailed Analysis of this compound in Advanced Material Applications
Despite a comprehensive search of scientific literature and databases, there is a notable lack of specific research focused on the application of this compound in the development of chemical sensors for metal ions and anions. While the broader class of aminoanthraquinone derivatives has been explored for various chemosensing applications, detailed mechanistic studies and specific data for this compound remain largely unpublished. This scarcity of dedicated research prevents a thorough and scientifically accurate discussion as per the requested outline.
General studies on related compounds, such as 1-aminoanthracene-9,10-dione, indicate that the amino and hydroxyl groups can act as binding sites for metal ions, leading to detectable changes in their spectroscopic or electrochemical properties. However, the specific positioning of these functional groups in this compound would uniquely influence its selectivity and sensitivity towards different analytes. Without specific experimental data, any detailed description of its chemosensing mechanisms would be speculative.
Similarly, the investigation of anion sensing properties for this specific compound is not available in the reviewed literature. The principles of anion recognition by related organic molecules often involve hydrogen bonding or electrostatic interactions, but the efficacy and mechanism are highly dependent on the precise molecular structure.
Furthermore, the principles of optical and electrochemical transduction for sensors based on this compound cannot be detailed without dedicated studies. While general principles of fluorescence, colorimetry, and various electrochemical techniques are well-established for chemical sensors, their specific application and the performance metrics of a sensor incorporating this particular compound have not been reported.
Due to the absence of direct and detailed research findings, it is not possible to construct an article that adheres to the user's strict outline and content requirements for this compound.
Environmental Fate and Transformation Pathways of Anthracene 9,10 Dione Systems
Photochemical Degradation Pathways in Aqueous and Solid Phases
Photochemical degradation, or photolysis, is a primary mechanism for the transformation of anthraquinone (B42736) dyes in the environment, occurring in both water bodies (aqueous phase) and on solid surfaces. This process is initiated by the absorption of light, which can lead to the breakdown of the complex anthraquinone structure.
The phototransformation of amino- and hydroxy-anthraquinones can proceed through various reaction mechanisms. For instance, irradiation of 1-aminoanthraquinone (B167232) with visible light in the presence of sodium sulphite in an aqueous pyridine (B92270) solution has been shown to yield sodium 1-aminoanthraquinone-2-sulphonate. rsc.org This suggests that photochemical reactions can lead to the substitution of atoms on the anthraquinone ring.
In the case of hydroxyanthraquinones, degradation can involve the scission of the flavonoid skeleton, producing smaller molecules like 2,4,6-trihydroxybenzaldehyde (B105460) (phloroglucinaldehyde, PGA) and a phenolic acid. nih.gov It has been observed that two molecules of PGA can subsequently condense to form colored hydroxylated anthraquinones. nih.gov While these specific products are from the degradation of anthocyanins, they point to the potential for complex condensation reactions following the initial breakdown of larger molecules containing phenolic rings.
The interaction between the dye molecule and its surrounding matrix, such as a polymer, can also influence the photodegradation mechanism. In dye-doped polymers, photodegradation of 1-substituted aminoanthraquinones is thought to originate from interactions between the dye and photoinduced thermally degraded polymer chains. mdpi.com
Table 1: Potential Phototransformation Mechanisms of Anthraquinone Derivatives
| Mechanism | Description | Potential Products |
| Photosubstitution | Replacement of a hydrogen atom or other substituent on the anthraquinone ring with another functional group, often facilitated by the presence of other chemicals in the environment. | Sulphonated or thiolated anthraquinones. rsc.org |
| Ring Cleavage | The breaking of the aromatic rings of the anthraquinone structure, leading to the formation of smaller, often less colored, molecules. | Phenolic acids, aldehydes. nih.gov |
| Condensation Reactions | The joining of two or more smaller molecules, which may be degradation intermediates, to form larger, more complex structures. | Hydroxylated anthraquinones. nih.gov |
| Polymer Interaction | In solid matrices like polymers, interaction with degraded polymer fragments can lead to the formation of metastable dye-polymer adducts. | Oxetane complexes. rsc.org |
The rate and pathway of photochemical degradation are significantly influenced by environmental conditions such as pH, temperature, and the presence of other substances.
pH: The pH of the aqueous solution can affect the electronic state of the dye molecule and the production of reactive oxygen species, thereby influencing the degradation rate. For some organic compounds, photodegradation is favored at lower pH values, while for others, it increases with higher pH. nih.govrsc.org The specific effect of pH on 1-Amino-5-hydroxyanthracene-9,10-dione would depend on its own acid-base properties.
Temperature: Temperature can affect the rate of photochemical reactions. Studies on other organic compounds have shown that higher temperatures can increase the efficiency of color removal during photodegradation. researchgate.net
Presence of Other Substances: The presence of other chemicals, such as sodium sulphite or sulphide, can lead to specific photosubstitution reactions. rsc.org In natural waters, dissolved organic matter can act as a photosensitizer, accelerating the degradation process.
Microbial Metabolism and Biodegradation Mechanisms
Microorganisms, including fungi and bacteria, play a crucial role in the breakdown of persistent organic pollutants like anthraquinone dyes. They achieve this through the production of various enzymes that can catalyze the degradation of these complex structures.
White-rot fungi are particularly effective in degrading a wide range of aromatic compounds due to their production of non-specific, extracellular ligninolytic enzymes. nih.govmdpi.com These enzymes include laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). nih.gov
The degradation of anthraquinone dyes by fungi often involves initial cleavage of the anthraquinone ring, followed by further breakdown into smaller, less toxic metabolites. For example, the degradation of Remazol Brilliant Blue R (RBBR) by the white-rot fungus Trametes pubescens involves deamination and oxidation steps, resulting in less toxic products. mdpi.com Fungi such as Trametes hirsuta have been shown to effectively degrade various anthraquinone dyes, with degradation efficiencies exceeding 90%. nih.gov The degradation pathway of the dye RB5 by the basidiomycete Thanatephorus cucumeris has been reported to proceed through intermediates such as phthalic acid. mdpi.com
Table 2: Fungal Genera Involved in Anthraquinone Dye Degradation
| Fungal Genus | Key Enzymes | Example of Degraded Dye | Reference |
| Trametes | Laccase, MnP, LiP | Remazol Brilliant Blue R, Acid Green 27 | mdpi.comnih.gov |
| Aspergillus | Not specified | Drimarene blue K2RL | researchgate.net |
| Pleurotus | Laccase, MnP | Anthracene (B1667546) (precursor to anthraquinone) | researchgate.net |
| Coriolopsis | Laccase | Anthraquinone dyes | nih.gov |
| Schizophyllum | Ligninolytic enzymes | Wide range of pollutants | mdpi.com |
| Stropharia | Ligninolytic enzymes | Wide range of pollutants | mdpi.com |
| Cladosporium | Ligninolytic enzymes | Wide range of pollutants | mdpi.com |
Bacteria also contribute significantly to the biodegradation of anthraquinone dyes. The degradation process often begins with the adsorption of the dye onto the bacterial cell surface, followed by enzymatic breakdown. nih.gov Bacterial degradation can occur under both aerobic and anaerobic conditions.
Under aerobic conditions, the initial step often involves the dissociation of side groups from the anthraquinone ring. This is followed by the cleavage of the aromatic rings through the action of enzymes like reductases, leading to the formation of smaller molecules such as phthalic acid, benzoic acid, and eventually carbon dioxide and water. nih.gov A strain of Rhodococcus pyridinivorans has been shown to degrade various anthraquinone compounds via catechol and salicylic (B10762653) acid pathways. nih.gov
A number of bacterial enzymes are involved in the degradation of anthraquinone dyes, including peroxidases and laccases. nih.gov For example, a dye-decolorizing peroxidase from Vibrio cholerae has been identified to be active in the degradation of Reactive Blue 19. nih.gov
Table 3: Bacterial Genera and Enzymes in Anthraquinone Dye Degradation
| Bacterial Genus/Group | Key Enzymes | Degradation Pathway Highlights | Reference |
| Sphingomonas | Not specified | Degradation of 1-amino-4-bromoanthraquinone-2-sulfonic acid to phthalic acid. | nih.gov |
| Rhodococcus | Not specified | Degradation via catechol and salicylic acid pathways. | nih.gov |
| Pseudomonas | Reductase | Intracellular enzymes contribute to dye reduction. | nih.gov |
| Proteobacteria and Firmicutes | Not specified | Found in aerobic bacterial granules capable of degrading Reactive Blue 4. | nih.gov |
| Vibrio | Dye-decolorizing peroxidase | Degradation of Reactive Blue 19. | nih.gov |
| Klebsiella | Laccase | Decolorization of anthraquinone dyes. | nih.gov |
The identification of microbial transformation products is crucial for understanding the degradation pathways and assessing the environmental impact of the parent compound. Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) are commonly used for this purpose. researchgate.netnih.gov
For example, the degradation of 1-amino-4-bromoanthraquinone-2-sulfonic acid by Sphingomonas herbicidovorans was found to produce phthalic acid, 2-amino-3-hydroxy-5-bromobenzenesulfonic acid, or 2-amino-4-hydroxy-5-bromobenzenesulfonic acid. nih.gov The bacterial degradation of Reactive Blue 4 resulted in the formation of 4-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid and 2-(4,6-dichloro-1,3,5-triazin-2-ylamino)-4-aminophenol as the main metabolites. nih.gov In another study, the degradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans was proposed to yield 3-amino-4-sulfophthalic acid. researchgate.net These findings indicate that microbial degradation typically involves the cleavage of the anthraquinone ring system into smaller, more polar molecules.
Abiotic Degradation Processes (Excluding Ecotoxicology)
The environmental fate of this compound is influenced by various abiotic degradation processes, which transform the compound without the involvement of biological organisms. These processes are critical in determining the persistence and transformation of the compound in the environment. The primary abiotic degradation pathways for anthraquinone derivatives include photolysis, hydrolysis, and oxidation. However, specific experimental data on the abiotic degradation of this compound is limited in publicly available scientific literature. Therefore, the discussion of its environmental transformation is largely based on studies of structurally similar anthraquinone compounds.
Photolysis
Photolysis, or degradation by light, is a significant abiotic process for many organic compounds, particularly those with chromophores that absorb light in the ultraviolet and visible spectrum, such as anthraquinone derivatives. The anthraquinone structure is known to be photoreactive.
Research on related amino and hydroxy-substituted anthraquinones indicates that they can undergo photochemical substitution reactions. For instance, studies have shown that 1-aminoanthraquinone and 1-hydroxyanthraquinone (B86950) can be photochemically substituted when irradiated with visible light in the presence of nucleophiles like sodium sulfite (B76179) or sodium sulfide (B99878) in an aqueous pyridine solution. These reactions lead to the formation of sulfonated or thiolated derivatives, respectively. rsc.org
Specifically, the irradiation of 1-aminoanthraquinone with visible light in the presence of sodium sulfite leads exclusively to the formation of sodium 1-aminoanthraquinone-2-sulfonate. rsc.org In contrast, 1-hydroxyanthraquinone, under similar conditions, yields a mixture of sodium 2- and 4-sulfonates and disodium (B8443419) 2,4-disulfonates. rsc.org This suggests that the presence and position of the amino and hydroxy groups on the anthraquinone ring direct the position of substitution.
Given that this compound possesses both an amino and a hydroxy group, it is plausible that it could undergo similar photosubstitution reactions in environments where suitable nucleophiles are present. The exact nature of the degradation products would depend on the specific environmental conditions, including the types of nucleophiles available and the intensity and wavelength of the light.
Table 1: Photochemical Substitution of Structurally Similar Anthraquinones
| Reactant | Conditions | Product(s) | Reference |
| 1-Aminoanthraquinone | Visible light, Sodium sulfite, 50% aqueous pyridine | Sodium 1-aminoanthraquinone-2-sulfonate | rsc.org |
| 1-Aminoanthraquinone | Visible light, Sodium sulfide, 50% aqueous pyridine | Sodium 1-aminoanthraquinone-2-thiolate | rsc.org |
| 1-Hydroxyanthraquinone | Visible light, Sodium sulfite, 50% aqueous pyridine | Sodium 1-hydroxyanthraquinone-2-sulfonate, Sodium 1-hydroxyanthraquinone-4-sulfonate, Disodium 1-hydroxyanthraquinone-2,4-disulfonate | rsc.org |
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. While some derivatives of anthraquinones, such as glycosides, are known to be susceptible to hydrolysis, there is no specific information available in the reviewed literature to suggest that the amino and hydroxy groups of this compound are readily hydrolyzed under typical environmental pH and temperature conditions. The carbon-nitrogen bond of the amino group and the carbon-oxygen bond of the hydroxy group attached to the aromatic ring are generally stable to hydrolysis.
Oxidation
Oxidation by atmospheric oxidants such as hydroxyl radicals (•OH) can be a significant degradation pathway for organic compounds in the atmosphere and in aquatic environments. The rate of oxidation is dependent on the chemical structure of the compound and the concentration of the oxidant. For many organic compounds, reaction with hydroxyl radicals is a primary removal mechanism. However, no specific data on the rate of oxidation of this compound by hydroxyl radicals or other environmental oxidants were found in the reviewed scientific literature.
Conclusion and Future Research Directions
Synthesis and Functionalization Advancements
Future research into the synthesis of 1-Amino-5-hydroxyanthracene-9,10-dione could focus on developing more efficient and regioselective synthetic routes. Current methodologies for the synthesis of related aminoanthraquinones often involve multi-step processes that can lead to isomeric mixtures. impactfactor.orgnih.gov Advanced catalytic systems, perhaps utilizing transition metals, could offer pathways to higher yields and purity.
Key areas for advancement in functionalization include:
Selective N- and O-Alkylation/Arylation: Developing protocols for the selective functionalization of the amino and hydroxy groups to create a diverse library of derivatives.
Cross-Coupling Reactions: Employing modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-nitrogen bonds at specific positions on the anthraquinone (B42736) core. nih.gov This could lead to novel materials with tailored electronic and optical properties.
Polymerization: Investigating the incorporation of this compound as a monomer into polymer backbones to create functional polymers for applications in electronics or sensing.
Innovations in Characterization and Theoretical Understanding
A fundamental area for future research is the detailed characterization of this compound. While basic analytical data may exist, a comprehensive spectroscopic and theoretical analysis is likely lacking.
Future efforts should include:
Advanced Spectroscopic Analysis: Detailed investigation using techniques such as 2D-NMR, X-ray crystallography, and advanced mass spectrometry to provide a complete structural and electronic picture of the molecule.
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the electronic structure, spectroscopic properties, and reactivity of the molecule. researchgate.net This can provide insights into its behavior and guide the design of new derivatives.
Photophysical Studies: A thorough examination of the absorption and emission properties of this compound and its derivatives to assess their potential in applications such as organic light-emitting diodes (OLEDs) or as fluorescent probes.
Promising Avenues in Materials Science Applications
The anthraquinone scaffold is a well-established chromophore, and its derivatives have found applications as dyes and pigments. biointerfaceresearch.com Future research could explore the potential of this compound in advanced materials.
Promising areas of investigation include:
Organic Electronics: Investigating the semiconductor properties of the compound and its derivatives for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Chemosensors: Functionalizing the molecule to create selective and sensitive chemosensors for the detection of metal ions or other analytes. The amino and hydroxy groups provide excellent sites for the attachment of receptor units.
Electrochromic Materials: Exploring the redox properties of the compound for the development of new electrochromic materials that change color upon the application of an electrical potential.
Emerging Research Questions in Environmental Chemistry and Sustainability
The environmental fate and impact of anthraquinone derivatives are of growing concern. canada.ca For this compound, several key research questions remain unanswered.
Future research should address:
Biodegradability: Assessing the biodegradability of the compound to understand its persistence in the environment. Studies on related compounds have shown that anthraquinone dyes can be resistant to degradation. canada.ca
Toxicity: Evaluating the ecotoxicity and potential human health impacts of the compound and its degradation products.
Green Synthesis Routes: Developing environmentally friendly synthesis methods that minimize the use of hazardous reagents and solvents.
Photodegradation: Investigating the photochemical stability and degradation pathways of the compound under environmental conditions.
Interdisciplinary Research Opportunities for this compound
The unique combination of amino and hydroxy functional groups on the anthraquinone core opens up numerous opportunities for interdisciplinary research.
Potential collaborative areas include:
Medicinal Chemistry: In conjunction with biologists, exploring the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents. Other amino-hydroxyanthraquinones have shown a range of biological activities. impactfactor.orgresearchgate.net
Supramolecular Chemistry: Collaborating with supramolecular chemists to design and synthesize novel self-assembling systems based on this molecule for applications in nanotechnology and materials science.
Chemical Engineering: Working with chemical engineers to develop scalable and sustainable industrial processes for the production and application of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
